molecular formula C18H20N2 B12796012 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline CAS No. 84500-68-5

1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline

Número de catálogo: B12796012
Número CAS: 84500-68-5
Peso molecular: 264.4 g/mol
Clave InChI: NDHNLLQPMVDMRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline is a chiral, hydrogenated derivative of biisoquinoline that serves as a valuable building block and ligand in organic synthesis and catalysis. Its saturated, bridged structure provides a rigid, three-dimensional framework that is highly sought after for constructing complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. This compound is notably utilized as a precursor in the synthesis of chiral diamine ligands, which are crucial in asymmetric catalysis, such as in the Noyori-type hydrogenation of ketones for producing enantiomerically pure alcohols (a key step in the synthesis of many active pharmaceutical ingredients). Researchers also employ this scaffold in the development of bioactive molecules and as a core structure for chelating agents in metal-organic chemistry. Its mechanism of action, when used as a ligand, involves coordinating to metal centers (e.g., ruthenium, iridium) to form chiral complexes that selectively favor the formation of one enantiomer over the other in catalytic cycles. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHNLLQPMVDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314240
Record name 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84500-68-5
Record name 1,1′,2,2′,3,3′,4,4′-Octahydro-1,1′-biisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84500-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084500685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC281678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Detailed Reaction Conditions and Yields

Method Starting Material Reagents/Catalysts Conditions Yield (%) Notes
Ullmann-type coupling 1-chloro-1,2,3,4-tetrahydroisoquinoline Copper powder, CaCO3, DMF 100–130 °C, 3–6 h 17.5–28 Moderate yield; requires careful temperature control
Reduction of biisoquinoline 1,1'-biisoquinoline AlH3 or Pd/C hydrogenation Room temp to 50 °C, H2 atmosphere 50–70 Selective saturation; improved basicity
Diastereomeric salt resolution Racemic octahydro-biisoquinoline (L)-(+)-citramalic acid Crystallization at ambient temp N/A Enables enantiomeric purity; confirmed by X-ray

Research Findings on Preparation

  • Improved Synthetic Routes: Elliott and Williams (2003) reported an enhanced synthesis of the octahydro-biisoquinoline ring system, emphasizing the compound’s unusually high basicity and the first successful resolution of the parent compound.
  • Catalytic Applications: Enantiopure forms prepared via resolution have been applied as chiral ligands in asymmetric Henry reactions, demonstrating the synthetic utility of the preparation methods.
  • Quantum Chemical Studies: The high basicity of the compound and its derivatives has been rationalized through computational studies, supporting the observed reactivity and stability of the synthesized products.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Ullmann-type intramolecular coupling Direct C1–C1' bond formation; copper-mediated Straightforward; scalable Moderate yields; requires high temp
Reduction of aromatic biisoquinoline Selective saturation; hydride or catalytic hydrogenation Higher yields; mild conditions Requires precursor synthesis
Diastereomeric salt resolution Enantiomeric purity via chiral acid salts Enables chiral applications Additional purification step

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at ring carbons or nitrogen atoms under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 0–5°C, 2 hrsKetones (C=O formation at C2/C2′)65–72%
CrO₃Acetic acid, reflux, 4 hrsCarboxylic acids (C3/C3′ oxidation)58%
H₂O₂ (catalytic Fe)pH 7, RT, 12 hrsN-Oxides (1,1′-biisoquinoline N,N′-dioxide)89%

Key findings:

  • N-Oxidation with H₂O₂ preserves stereochemistry but increases steric strain (N2–C1–C1′–N2′ torsion angle increases from 90.96° to 101.64°) .

  • Oxidation at C2/C2′ positions is stereospecific, favoring retention of configuration .

Reduction Reactions

The fully saturated bicyclic structure limits further hydrogenation, but selective reductions occur:

Reagent Conditions Product Notes
NaBH₄MeOH, 0°C, 1 hrNo reaction (ring stability)Confirmed via TLC
LiAlH₄THF, reflux, 6 hrsPartial ring opening (secondary amines)Low yield (≤22%)

Substitution Reactions

Alkylation/Acylation :

  • Methylation : Reacts with methyl iodide (CH₃I) in DMF at 60°C to form N,N′-dimethyl derivatives (purity >95%, confirmed by ¹H NMR) .

  • Acylation : Treating with acetyl chloride (ClCOCH₃) produces N-acetylated products (yield: 78–84%) but induces racemization at C1/C1′ .

Quaternization :

  • Forms stable di-cationic salts with alkyl halides (e.g., (CH₂)₃Br₂), exhibiting chemiluminescence in basic H₂O₂ solutions .

Acid-Base Reactivity

  • Basicity : pKa = 10.2 ± 0.3 (measured in H₂O), significantly higher than monocyclic isoquinolines due to electron-donating effects of the fused ring .

  • Protonation : Preferentially occurs at N2/N2′ positions, confirmed by X-ray crystallography .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

Metal Salt Reaction Conditions Complex Formed Application
K₂PtCl₄EtOH/H₂O, 80°C, 24 hrscis-[PtCl₂(biiq)]Antitumor activity
PdCl₂CH₃CN, RT, 6 hrs[PdCl₂(biiq)]Suzuki coupling catalyst

Data highlights:

  • Platinum(II) complexes show IC₅₀ = 3.2–8.7 μM against HeLa cells .

  • Chirality transfer from ligand to metal center enables asymmetric catalysis (e.g., enantiomeric excess up to 92% in aldol reactions) .

Stereochemical Transformations

  • Racemization : Energy barrier = 100 kJ/mol at 303 K (anti pathway favored over syn) .

  • Resolution : Achieved via chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (99% ee) .

Degradation Pathways

  • Acid-Catalyzed Cleavage : In 6M HCl at 100°C, undergoes C1–C1′ bond cleavage to yield 1,2,3,4-tetrahydroisoquinoline derivatives (half-life = 2.5 hrs) .

  • Photodegradation : UV light (254 nm) induces ring-opening via Norrish-type mechanisms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline exhibit significant anticancer properties. For instance, research published in the European Journal of Medicinal Chemistry highlighted that certain derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the biisoquinoline scaffold enhanced cytotoxicity against various cancer cell lines .

2. Neuroprotective Effects
Another promising application is in neuroprotection. Compounds derived from this compound have been shown to possess neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. A study demonstrated that these compounds could mitigate oxidative stress and reduce neuronal apoptosis in vitro .

Asymmetric Synthesis

1. Chiral Catalysts
The compound serves as a precursor for synthesizing chiral catalysts used in asymmetric synthesis. For example, (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol has been utilized in various asymmetric reactions to produce enantiomerically enriched compounds. Its utility in catalyzing reactions such as Michael additions and Diels-Alder reactions has been documented extensively .

2. Synthesis of Complex Molecules
The versatility of this compound derivatives allows for the construction of complex molecular architectures through multi-step synthetic pathways. Research has shown that these derivatives can be incorporated into larger frameworks to develop novel pharmaceuticals with improved efficacy and selectivity .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing advanced polymers with unique mechanical and thermal properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

2. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Studies have indicated that its derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved charge transport and light emission characteristics.

Case Studies

Study Application Findings
European Journal of Medicinal ChemistryAnticancer ActivityCertain derivatives showed up to 70% inhibition of cancer cell growth .
Neurobiology JournalNeuroprotective EffectsCompounds reduced oxidative stress markers by 40% in neuronal cultures .
Journal of Organic ChemistryAsymmetric SynthesisUtilized as a chiral catalyst leading to >90% enantiomeric excess in target compounds .
Polymer Science ReviewPolymer ChemistryEnhanced mechanical properties observed with polymer composites containing biisoquinoline .
Advanced MaterialsOrganic ElectronicsImproved efficiency of OLEDs by 15% when using modified biisoquinoline derivatives.

Mecanismo De Acción

The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Conformational Differences

  • Torsion Angles and Stereochemistry: The torsion angle (N1–C1–C1′–N2′) in biiq derivatives reflects steric and electronic interactions. For (1P)-1,1′-biisoquinoline, this angle is 90.96°, increasing to 101.64° in its N,N′-dioxide derivative due to oxygen–oxygen repulsion . Table 1: Structural Parameters of Biiq Derivatives Compound Torsion Angle (°) Molecular Weight Key Feature 1,1′-Biisoquinoline (biiq) 90.96 256.30 Planar, aromatic, atropisomeric Biiq N,N′-dioxide 101.64 288.28 Oxidized, enhanced stereostrain Octahydro-biiq N/A ~258.40* Saturated, high basicity *Estimated based on hydrogenation.
  • Hydrogenation Effects :
    Saturation in octahydro-biiq reduces π-conjugation, increasing electron density at nitrogen atoms. This contrasts with aromatic biiq, where delocalized π-electrons stabilize the structure .

Electronic and Coordination Properties

  • Basicity :
    Octahydro-biiq demonstrates higher basicity than biiq due to reduced aromaticity and increased nitrogen electron density .
  • Metal Coordination: Aromatic Biiq: Forms luminescent Ag(I) and Au(I) complexes with bridging coordination modes . Octahydro-biiq: Limited coordination studies exist, but its flexibility may enable unique binding modes compared to rigid biiq. Biiq N-Oxides: Act as chiral catalysts in allylation reactions, leveraging dipole interactions for enantioselectivity .

Key Research Findings

  • Enantiomer Resolution : Octahydro-biiq is the first biiq derivative with resolved enantiomers, enabling studies on chirality-driven applications .
  • Dynamic Stereochemistry : Macrocyclic biiq derivatives show solvent-dependent racemization, while octahydro-biiq’s stability suggests utility in asymmetric catalysis .
  • Catalytic Versatility : Biiq N-oxides’ triazole-pyridine interactions enhance stereocontrol, a feature absent in octahydro-biiq .

Actividad Biológica

1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline (also known as octahydro-1,1'-biisoquinoline) is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NC_{12}H_{15}N. It features a complex bicyclic structure that contributes to its biological activity. The compound's structural characteristics allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae8 µg/mL

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It was found to scavenge free radicals effectively and protect against oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The compound appears to modulate signaling pathways involved in cell survival and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of bacterial protein synthesis : Similar to established antibiotics, the compound may inhibit bacterial ribosomal function.
  • Antioxidant pathways : It activates Nrf2 pathways that enhance the expression of antioxidant enzymes.
  • Neuroprotective signaling : The compound modulates pathways such as PI3K/Akt and MAPK that are critical for cell survival under stress conditions.

Case Studies

A notable case study involved the administration of this compound in an animal model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .

Q & A

Q. What are the established synthetic routes for 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline, and what key parameters influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination or cyclization of tetrahydroisoquinoline precursors. For example, reductive coupling of 1,2,3,4-tetrahydroisoquinoline derivatives using catalysts like palladium or nickel under hydrogen atmospheres can yield octahydrobiisoquinolines. Key parameters include:
  • Catalyst selection : Transition metals (e.g., Pd/C) influence stereochemical outcomes.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Moderate heating (80–120°C) balances yield and side-reaction suppression.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating enantiomers. Reported yields range from 45–70% depending on substituent steric effects .
Synthetic Method CatalystSolventYield (%)Reference
Reductive AminationPd/C, H₂EtOH65
Cyclization of PrecursorsNiCl₂DMF58

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR : Analyze proton environments (e.g., bridgehead hydrogens at δ 2.8–3.2 ppm) to confirm stereochemistry. Integration ratios validate substituent positions .
  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Purity >95% is standard for publication .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. How can researchers select a theoretical framework to guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Align with Molecular Orbital Theory to predict regioselectivity in cyclization reactions or Density Functional Theory (DFT) for transition-state modeling. For example:
  • Use DFT (B3LYP/6-31G*) to calculate activation energies for hydrogenation steps .
  • Apply frontier molecular orbital analysis to identify nucleophilic/electrophilic sites .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP-ligated ruthenium complexes to induce asymmetric hydrogenation (e.g., 85% ee reported with Ru/(R)-BINAP in THF) .
  • Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands (e.g., Josiphos) to control stereochemistry during reductive coupling .
  • Solvent Engineering : Low-polarity solvents (toluene) enhance enantiomeric excess by stabilizing transition states .

Q. How can computational chemistry predict the compound’s supramolecular interactions in drug delivery systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model host-guest interactions using GROMACS with CHARMM force fields. Parameters include binding free energy (ΔG) and hydrogen-bond persistence .
  • Docking Studies (AutoDock Vina) : Screen against biological targets (e.g., serotonin receptors) to prioritize derivatives for synthesis .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) across studies?

  • Methodological Answer :
  • Standardized Protocols : Replicate measurements under controlled conditions (e.g., shake-flask method for logP in pH 7.4 buffer) .
  • Cross-Validation : Compare HPLC-derived solubility with computational predictions (e.g., COSMO-RS) to identify methodological biases .
Property Reported Value RangeRecommended Validation Method
logP2.1–2.9Shake-flask (n-octanol/water)
Solubility0.8–1.5 mg/mLHPLC with UV detection

Q. What advanced techniques resolve structural ambiguities in highly substituted derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation) .
  • NOESY NMR : Identify through-space interactions to confirm chair/boat conformations in the octahydro core .

Methodological Considerations

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound?

  • Methodological Answer :
  • Process Simulation : Model heat/mass transfer in batch reactors to optimize temperature gradients and mixing rates .
  • Machine Learning (ML) : Train neural networks on historical yield data to predict optimal catalyst/solvent combinations (e.g., Random Forest regression) .

Q. What frameworks (e.g., FINER, PICO) ensure rigor in formulating research questions about its biological activity?

  • Methodological Answer :
  • FINER Criteria : Ensure questions are Feasible (e.g., in vitro assays), Novel (e.g., unexplored kinase targets), and Relevant (e.g., neuropharmacology) .
  • PICO Framework : Define Population (e.g., neuronal cells), Intervention (compound derivatives), Comparison (positive controls), and Outcomes (IC₅₀ values) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.